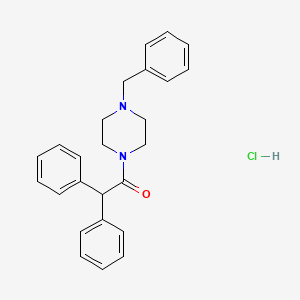

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, also known as Benzylpiperazine (BZP), is a synthetic psychoactive substance that has been used as a recreational drug. BZP is a member of the piperazine family of compounds and is structurally similar to amphetamine. It is a central nervous system stimulant that produces effects such as euphoria, increased energy, and heightened alertness. BZP has been the subject of scientific research due to its potential therapeutic applications and its use as a recreational drug.

Applications De Recherche Scientifique

Chemical Synthesis and Properties

One study discusses the synthesis and magnetic properties of a stable radical derivative, highlighting the potential for applications in magnetic materials and molecular electronics due to its stability and magnetic interactions (Constantinides et al., 2011). Another paper focuses on the synthesis of derivatives involving 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride, examining their anti-inflammatory, analgesic, and N-cholinolytic properties , suggesting a pharmacological application while maintaining the focus away from direct drug use (Gevorgyan et al., 2017).

Pharmacological Research

In the context of anticancer research , a compound structurally related to this compound was investigated for its in vivo and in vitro anticancer activity , demonstrating significant metabolic transformations and highlighting the compound's potential in cancer treatment strategies (Jiang et al., 2007).

Material Science Applications

Research in material science has led to the synthesis of benzo[a]aceanthrylene-cored compounds for red-emitting electroluminescent materials , indicating the utility of these compounds in the development of electronic and photonic devices due to their high thermal stability and desirable emission properties (Huang et al., 2003).

Mécanisme D'action

Target of Action

The primary target of 1-(4-Benzylpiperazin-1-yl)-2,2-diphenylethanone hydrochloride is carbonic anhydrase (CA) . Carbonic anhydrases are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide, playing a crucial role in many physiological functions .

Mode of Action

The compound interacts with its target, carbonic anhydrase, by inhibiting its activity . This interaction is likely facilitated by the compound’s piperazine moiety, which is known to have significant bioactivity

Biochemical Pathways

The inhibition of carbonic anhydrase by this compound affects the carbon dioxide hydration reaction . This reaction is crucial for pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues

Pharmacokinetics

It is known that benzylpiperazine derivatives are metabolized in the liver and excreted renally . These properties can impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

Given its inhibitory effect on carbonic anhydrase, it could potentially alter pH balance and electrolyte levels in cells . .

Propriétés

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O.ClH/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21;/h1-15,24H,16-20H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVZZDUYEHDAOEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]-4-fluorobenzamide](/img/structure/B2399175.png)

![[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2399179.png)

![4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399189.png)

![4-(4-chlorophenyl)-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2399192.png)

![1-(methylsulfonyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2399193.png)

![1-(4-ethoxyphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2399195.png)

![2-Chloro-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2399196.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2399197.png)